molecular formula C6H11BrO2 B6232227 methyl 4-bromopentanoate CAS No. 75411-76-6

methyl 4-bromopentanoate

Cat. No.: B6232227
CAS No.: 75411-76-6
M. Wt: 195.1
InChI Key:
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Description

Methyl 4-bromopentanoate is an organic compound with the molecular formula C6H11BrO2. It is a brominated ester, specifically the methyl ester of 4-bromopentanoic acid. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromopentanoate can be synthesized through the esterification of 4-bromopentanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Various substituted pentanoates depending on the nucleophile used.

    Reduction: 4-bromopentanol.

    Hydrolysis: 4-bromopentanoic acid and methanol.

Scientific Research Applications

Methyl 4-bromopentanoate is utilized in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its brominated structure.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromopentanoate is unique due to its specific positioning of the bromine atom and the ester group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications .

Properties

CAS No.

75411-76-6

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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